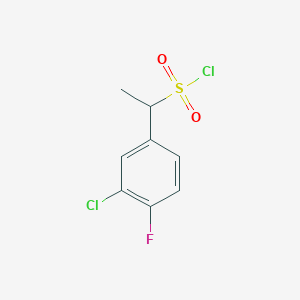

1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H7Cl2FO2S |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

1-(3-chloro-4-fluorophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7Cl2FO2S/c1-5(14(10,12)13)6-2-3-8(11)7(9)4-6/h2-5H,1H3 |

InChI Key |

UEXPKYZDGFONPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of 3-Chloro-4-fluoroethylbenzene Derivatives

A common synthetic route to prepare sulfonyl chlorides such as 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride involves the chlorosulfonation of the corresponding aromatic ethane derivative. The key intermediate is often the 3-chloro-4-fluorobenzenesulfonyl chloride , which can be further functionalized to the ethanesulfonyl chloride derivative.

One documented approach involves the following steps:

- Starting from 3-chloro-4-fluorobenzenesulfonyl chloride , the compound is reacted with nucleophilic reagents under controlled conditions to introduce the ethanesulfonyl moiety.

- For example, the synthesis of related sulfonamide derivatives uses 3-chloro-4-fluorobenzenesulfonyl chloride as a precursor, which is prepared by sulfonylation of the aromatic ring followed by chlorination.

A representative experimental procedure from Ambeed describes:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Preparation of 3-chloro-4-fluorobenzenesulfonyl chloride | Reaction of 3-chloro-4-fluorobenzene with chlorosulfonic acid or sulfuryl chloride under controlled temperature | ~80% | Reaction performed in anhydrous tetrahydrofuran at low temperature (-78 °C to ambient) |

| Functionalization to ethanesulfonyl chloride | Reaction with organolithium or lithium bis(trimethylsilyl)amide intermediates | 80% | Purification by column chromatography; product isolated as a colorless solid |

This method emphasizes the importance of low-temperature control and anhydrous conditions to achieve high purity and yield.

One-Pot Synthesis via Thiourea and N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI) System

A more recent and innovative method involves a one-pot, two-step reaction starting from alkyl halides, including halogenated aromatic ethyl derivatives, using thiourea and a recyclable chlorinating agent NCBSI.

Key features of this method include:

- Conversion of the alkyl halide (e.g., 1-(3-chloro-4-fluorophenyl)ethyl chloride) to the corresponding S-alkyl isothiouronium salt by reaction with thiourea in ethanol at 80 °C.

- Subsequent oxidative chlorosulfonation using NCBSI and hydrochloric acid in acetonitrile at 0–10 °C to yield the sulfonyl chloride.

- Workup involves evaporation of acetonitrile, filtration, washing with water and sodium bicarbonate, drying, and purification by short-column filtration.

This method is characterized by:

| Parameter | Details |

|---|---|

| Reaction time for isothiouronium salt formation | 30–60 minutes depending on substrate |

| Reaction time for sulfonyl chloride formation | 15–60 minutes |

| Yields | Good to excellent (85–97%) |

| Advantages | Mild conditions, recyclable reagents, economical, easy workup |

The reaction mechanism involves initial formation of an alkyl sulfonyl methanimidamide salt intermediate, hydrolysis to sulfinic acid, and final chlorination to the sulfonyl chloride.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct chlorosulfonation and lithiation (Ambeed method) | 3-chloro-4-fluorobenzene | Sulfuryl chloride or chlorosulfonic acid, lithium bis(trimethylsilyl)amide | -78 °C to ambient, anhydrous THF | ~80 | High purity, well-established | Requires low temperature, moisture sensitive |

| One-pot thiourea/NCBSI method | Alkyl halide (e.g., 1-(3-chloro-4-fluorophenyl)ethyl chloride) | Thiourea, NCBSI, HCl | 80 °C (thiourea step), 0–10 °C (chlorosulfonation) in EtOH/MeCN | 85–97 | Mild, recyclable reagents, scalable | Requires NCBSI preparation, multi-step in one pot |

| Reduction of sulfonyl chlorides to sulfinates (for derivative preparation) | Sulfonyl chlorides | Sodium sulfite, sodium bicarbonate | 70–80 °C in water | High | Useful for sulfonate derivatives | Not direct for sulfonyl chloride synthesis |

Research Findings and Analysis

- The Ambeed synthesis route demonstrates reliable preparation of 3-chloro-4-fluorobenzenesulfonyl chloride intermediates with high yields and purity suitable for further functionalization into ethanesulfonyl chloride derivatives.

- The NCBSI-mediated method offers a modern approach with excellent yields and operational simplicity, allowing telescoping from alkyl halides directly to sulfonyl chlorides, including substrates with electron-withdrawing groups such as chloro and fluoro substituents.

- The recyclability of the NCBSI reagent by-product enhances the sustainability and cost-effectiveness of the process, which is advantageous for industrial applications.

- The reaction conditions in both methods require careful control of temperature and moisture exclusion to prevent side reactions and degradation of sulfonyl chloride products.

- Analytical characterization by NMR and mass spectrometry confirms the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Base catalysts like triethylamine can be used to facilitate substitution reactions.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride, enabling comparative analysis of substituent effects and reactivity:

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The 3-nitro substituent in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride strongly activates the sulfonyl chloride for nucleophilic attack compared to the chloro and fluoro groups in the target compound. Nitro groups increase electrophilicity more significantly than halogens .

- Chloro and fluoro substituents in the target compound provide moderate EW effects, balancing reactivity and stability for controlled synthetic applications.

- Cyclopentane and pyrazole rings in other analogs influence conformational flexibility, affecting interaction with biological targets or catalysts.

Physicochemical Properties

- Lipophilicity: Halogenated and cyclic analogs (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit higher logP values due to fluorine’s hydrophobic nature and ring systems .

- Solubility: Pyrazole-containing derivatives (e.g., ) may display improved aqueous solubility compared to purely aromatic systems, depending on substitution patterns .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chloro-4-fluorophenyl)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of the parent aromatic hydrocarbon followed by chlorination. For example, reacting 3-chloro-4-fluorophenylethane with chlorosulfonic acid under anhydrous conditions at 0–5°C, then quenching with thionyl chloride to form the sulfonyl chloride. Yield optimization requires precise temperature control (<5°C) to minimize hydrolysis and side reactions. Kinetic studies using stopped-flow spectroscopy can monitor intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

- Methodology :

- NMR Spectroscopy : and NMR resolve halogen and sulfonyl group environments.

- X-ray Crystallography : Use SHELX-97 for structure refinement (hydrogen atoms located via difference Fourier maps) and ORTEP-III for visualizing molecular geometry and intramolecular interactions (e.g., C–H···O bonds) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHClFOS, ~257.11 g/mol) and isotopic patterns .

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

- Methodology : The sulfonyl chloride moiety reacts rapidly with amines (e.g., octadecylamine) in THF at 0°C→RT, forming sulfonamides. Triethylamine neutralizes HCl, improving yields (78% with high selectivity). Competitive reactions (e.g., hydrolysis) are minimized by maintaining anhydrous conditions .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict interactions between this compound and biological targets?

- Methodology :

- Grid Parameterization : Define binding pockets using the compound’s van der Waals radii and partial charges.

- Scoring Function : Employ the improved gradient-optimized algorithm in AutoDock Vina to evaluate binding affinities.

- Validation : Cross-check docking poses with crystallographic data (e.g., protein-ligand complexes refined via SHELXL) to resolve discrepancies .

Q. What strategies mitigate data contradictions in stability studies under varying pH and temperature?

- Methodology :

- Kinetic Analysis : Use Arrhenius plots to model degradation rates (e.g., hydrolysis above 40°C).

- Controlled Experiments : Compare stability in buffered solutions (pH 2–12) via HPLC-UV. Contradictions (e.g., unexpected stability at pH 5) may arise from intramolecular hydrogen bonding (evidenced in ORTEP-III visualizations) .

Q. How do substituent effects (Cl/F) on the phenyl ring modulate electronic properties and reaction pathways?

- Methodology :

- DFT Calculations : Calculate Hammett σ constants for Cl (–0.23) and F (+0.06) to predict electron-withdrawing/donating effects.

- Synthetic Comparison : Contrast reactivity with analogs (e.g., 2-(2-fluorophenyl)ethane-1-sulfonyl chloride) in nucleophilic substitutions. Fluorine’s ortho-directing effect may alter regioselectivity .

Contradiction Analysis

Q. Conflicting reports on sulfonamide formation efficiency: How to resolve methodological variability?

- Root Cause : Discrepancies arise from amine basicity (e.g., primary vs. secondary amines) or solvent polarity (THF vs. DCM).

- Resolution : Standardize conditions (0.1 M triethylamine in THF at 25°C) and characterize products via NMR integration of sulfonamide NH peaks (~δ 6.5–7.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.